molecular formula C11H23N3O B7985424 2-Amino-1-[(R)-3-(isopropyl-methyl-amino)-piperidin-1-yl]-ethanone

2-Amino-1-[(R)-3-(isopropyl-methyl-amino)-piperidin-1-yl]-ethanone

Cat. No.: B7985424
M. Wt: 213.32 g/mol
InChI Key: KDGSTDXFAATHGU-SNVBAGLBSA-N
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Description

2-Amino-1-[®-3-(isopropyl-methyl-amino)-piperidin-1-yl]-ethanone is a complex organic compound with a unique structure that includes an amino group, a piperidine ring, and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-[®-3-(isopropyl-methyl-amino)-piperidin-1-yl]-ethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of a piperidine derivative with an isopropyl-methyl-amine under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-[®-3-(isopropyl-methyl-amino)-piperidin-1-yl]-ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group or other functional groups in the compound can be substituted with different groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH, and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-Amino-1-[®-3-(isopropyl-methyl-amino)-piperidin-1-yl]-ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-1-[®-3-(isopropyl-methyl-amino)-piperidin-1-yl]-ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1-[®-3-(methyl-amino)-piperidin-1-yl]-ethanone: Similar structure but lacks the isopropyl group.

    2-Amino-1-[®-3-(ethyl-amino)-piperidin-1-yl]-ethanone: Similar structure with an ethyl group instead of an isopropyl group.

Uniqueness

2-Amino-1-[®-3-(isopropyl-methyl-amino)-piperidin-1-yl]-ethanone is unique due to the presence of both isopropyl and methyl groups attached to the piperidine ring, which may confer distinct chemical and biological properties compared to its analogs.

This detailed article provides a comprehensive overview of 2-Amino-1-[®-3-(isopropyl-methyl-amino)-piperidin-1-yl]-ethanone, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

2-Amino-1-[(R)-3-(isopropyl-methyl-amino)-piperidin-1-yl]-ethanone, also known as (S)-2-Amino-1-[(R)-3-(isopropyl-methyl-amino)-piperidin-1-yl]-propan-1-one, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy and applications.

  • Molecular Formula : C12H25N3O
  • Molecular Weight : 227.35 g/mol
  • CAS Number : 1401666-16-7

The compound acts primarily as a modulator of G protein-coupled receptors (GPCRs), which play a crucial role in various physiological processes. Its structure allows for interaction with specific receptor subtypes, leading to diverse biological effects. The following table summarizes key interactions and their implications:

Receptor Type Interaction Biological Effect
β-AdrenoceptorsAgonistLipolysis stimulation in adipocytes
Histamine ReceptorsAntagonistInhibition of gastric acid secretion
Dopamine ReceptorsAgonistModulation of neurotransmitter release

Antimicrobial Activity

Recent studies have indicated that derivatives of this compound exhibit promising antimicrobial properties, particularly against resistant strains of bacteria. For instance, research demonstrated that related piperidine compounds showed significant activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) lower than traditional antibiotics like vancomycin .

Neuropharmacological Effects

The compound's ability to modulate neurotransmitter systems suggests potential applications in treating neurological disorders. Specifically, it has been shown to influence dopaminergic pathways, which could be beneficial in conditions such as Parkinson's disease and schizophrenia .

Case Studies

  • Antimicrobial Efficacy : A study investigated the antibacterial activity of various piperidine derivatives, including those related to this compound. The results indicated enhanced potency against Gram-positive bacteria compared to standard treatments, highlighting its potential as a new antibiotic .
  • Neuroprotective Properties : Another research focused on the neuroprotective effects of similar compounds in models of neurodegeneration. The findings suggested that these compounds could reduce oxidative stress and inflammation in neuronal cells, providing a basis for further exploration in neurodegenerative diseases .

Properties

IUPAC Name

2-amino-1-[(3R)-3-[methyl(propan-2-yl)amino]piperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3O/c1-9(2)13(3)10-5-4-6-14(8-10)11(15)7-12/h9-10H,4-8,12H2,1-3H3/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDGSTDXFAATHGU-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)C1CCCN(C1)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(C)[C@@H]1CCCN(C1)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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